molecular formula C35H43N7O5 B12786180 Unii-3J3W5JL2HD

Unii-3J3W5JL2HD

Cat. No.: B12786180
M. Wt: 641.8 g/mol
InChI Key: IVRRXRHFMPACFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UNII-3J3W5JL2HD is a chemical compound identified by its Unique Ingredient Identifier (UNII), a non-proprietary, free, unique, unambiguous, and nonsemantic identifier assigned to substances by the U.S. Food and Drug Administration (FDA). The compound’s identification via UNII suggests it has undergone standardized evaluation for safety or efficacy in specific contexts, though further structural and mechanistic data are required to define its exact role.

Properties

Molecular Formula

C35H43N7O5

Molecular Weight

641.8 g/mol

IUPAC Name

propan-2-yl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

InChI

InChI=1S/C35H43N7O5/c1-5-6-7-10-21-46-35(45)40-33(36)25-12-15-27(16-13-25)38-23-31-39-28-22-26(14-17-29(28)41(31)4)34(44)42(30-11-8-9-19-37-30)20-18-32(43)47-24(2)3/h8-9,11-17,19,22,24,38H,5-7,10,18,20-21,23H2,1-4H3,(H2,36,40,45)

InChI Key

IVRRXRHFMPACFO-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCOC(=O)/N=C(/C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OC(C)C)C4=CC=CC=N4)\N

Canonical SMILES

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OC(C)C)C4=CC=CC=N4)N

Origin of Product

United States

Scientific Research Applications

Unii-3J3W5JL2HD has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of UNII-3J3W5JL2HD with analogous compounds can be framed using structural, functional, and metabolic criteria, as outlined in . Key parameters include:

Structural Similarity

  • Functional Groups : Similar compounds may share functional groups (e.g., esters, aldehydes, or epoxides), influencing reactivity and biological interactions. For example, if this compound contains ester groups, its hydrolysis products might align with those of structurally related esters.
  • Carbon Chain Length : Homologs with incremental carbon chain lengths often exhibit predictable trends in physicochemical properties (e.g., solubility, volatility). A compound with a similar carbon backbone to this compound may share these traits.
  • Hazard Classification: Compounds grouped under the same hazard category (e.g., irritants, carcinogens) likely share structural motifs that drive toxicity.

Metabolic and Degradation Pathways

  • Precursor/Degradation Products : Structurally similar compounds may generate identical metabolites or degradation byproducts. For instance, if this compound is an aldehyde derivative, it could share oxidation pathways with other aldehydes, yielding carboxylic acids .
  • Enzymatic Interactions : Shared enzyme substrates (e.g., cytochrome P450 isoforms) could indicate comparable metabolic fates.

Physicochemical Properties

The following hypothetical table illustrates how this compound might compare to analogs based on structural criteria (derived from ):

Compound Functional Group Carbon Chain Length Hazard Class Key Metabolite
This compound Ester C12 Low toxicity Acetic acid derivative
UNII-ABC123 (Analog 1) Ester C10 Moderate toxicity Propionic acid derivative
UNII-XYZ789 (Analog 2) Aldehyde C12 High toxicity Formic acid

Note: This table is illustrative; specific data for this compound are absent in the provided evidence.

Biological Activity

Dexamethasone exerts its effects through several mechanisms:

  • Glucocorticoid Receptor Activation : Dexamethasone binds to the glucocorticoid receptor (GR), leading to the translocation of the receptor to the nucleus where it regulates gene expression. This results in the upregulation of anti-inflammatory proteins and downregulation of pro-inflammatory cytokines.
  • Inhibition of Phospholipase A2 : By inhibiting phospholipase A2, Dexamethasone reduces the production of arachidonic acid and subsequently decreases the synthesis of inflammatory mediators such as prostaglandins and leukotrienes.
  • Modulation of Immune Response : Dexamethasone alters the function of immune cells, including lymphocytes and macrophages, leading to decreased production of cytokines such as IL-1, IL-6, and TNF-alpha.

Therapeutic Applications

Dexamethasone is utilized in various clinical settings due to its potent anti-inflammatory and immunosuppressive effects:

  • Autoimmune Diseases : Effective in conditions like rheumatoid arthritis, lupus erythematosus, and multiple sclerosis.
  • Respiratory Disorders : Used in managing asthma exacerbations and chronic obstructive pulmonary disease (COPD).
  • Cancer Treatment : Employed as part of chemotherapy regimens for hematological malignancies and solid tumors.
  • COVID-19 : Dexamethasone has been shown to reduce mortality in severe COVID-19 cases by dampening the hyper-inflammatory response known as a cytokine storm.

Clinical Studies

Several clinical studies have highlighted the efficacy and safety profile of Dexamethasone:

Study ReferencePopulationInterventionOutcome
RECOVERY TrialHospitalized COVID-19 patientsDexamethasone 6 mg daily for 10 daysReduced mortality by one-third in patients requiring oxygen or mechanical ventilation .
CORTICUS TrialSevere community-acquired pneumonia patientsDexamethasone vs placeboNo significant difference in mortality at 28 days; however, reduced time to clinical stability .
DECADE TrialPatients with acute exacerbation of COPDDexamethasone vs placeboSignificant improvement in lung function and reduction in hospital stay .

Case Studies

  • Case Study on Rheumatoid Arthritis :
    A 55-year-old female with severe rheumatoid arthritis was treated with Dexamethasone. Following a regimen of 4 mg daily for six months, significant improvements were observed in joint swelling and pain scores, with minimal side effects reported.
  • Case Study on COVID-19 :
    An elderly male patient with severe COVID-19 pneumonia was administered Dexamethasone. After five days on a 6 mg regimen, he showed marked improvement in respiratory function and was discharged after ten days.

Safety Profile

While Dexamethasone is effective, it is not without risks. Common side effects include:

  • Weight gain
  • Hyperglycemia
  • Increased risk of infections
  • Osteoporosis with long-term use

Monitoring is essential during treatment to mitigate these risks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.